molecular formula C9H14N4O B13930612 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol

Cat. No.: B13930612
M. Wt: 194.23 g/mol
InChI Key: BBRGBSDZOLYARP-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, a hydroxyl group at position 5, and a piperazine ring at position 2. Its structure combines aromatic and aliphatic amine components, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-4-piperazin-1-ylpyrimidin-5-ol

InChI

InChI=1S/C9H14N4O/c1-7-11-6-8(14)9(12-7)13-4-2-10-3-5-13/h6,10,14H,2-5H2,1H3

InChI Key

BBRGBSDZOLYARP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N2CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol typically involves the nucleophilic substitution reaction of 2-chloro-4-(piperazin-1-yl)pyrimidine with a suitable hydroxylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates followed by their conversion to the final product through optimized reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the piperazine ring can introduce various functional groups .

Scientific Research Applications

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol, differing in substituents or heterocyclic components:

Compound Name Substituents/Modifications Key Features
2-(Piperazin-1-yl)pyrimidin-5-ol No methyl group at position 2 Simpler pyrimidine-piperazine backbone; synthesized via Pd-catalyzed hydrogenolysis
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine Benzodioxolylmethyl group on piperazine Enhanced lipophilicity; potential CNS activity due to benzodioxole moiety
3-(4-Methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol Piperidine instead of piperazine; pyrazole ring Reduced basicity (piperidine vs. piperazine); possible dual heterocyclic interactions

Biological Activity

2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol can be described as follows:

  • Molecular Formula : C10_{10}H14_{14}N4_{4}O
  • Molecular Weight : 206.24 g/mol
  • Structural Features : The compound features a pyrimidine ring substituted with a piperazine moiety and a hydroxyl group, which are critical for its biological activity.

Inhibition of Kinases

Research indicates that compounds with similar pyrimidine structures often exhibit potent inhibitory effects on various kinases. For example, pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The specific activity of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol against CDK9 has not been thoroughly documented; however, similar compounds have shown nanomolar inhibitory concentrations against CDK9, leading to apoptosis in cancer cells .

Anticancer Potential

Several studies highlight the anticancer potential of pyrimidine derivatives. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have demonstrated significant antitumor effects by disrupting DNA synthesis in cancer cells . While direct evidence for 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol's activity against DHFR is limited, its structural similarity to known inhibitors suggests potential efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity. For instance:

Position Modification Effect on Activity
C5Hydroxyl GroupDetrimental to biological activity
C2Methyl SubstitutionEnhances potency against certain targets

These insights can guide further modifications to optimize the biological activity of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol.

Case Study 1: Antiproliferative Activity

In a study investigating various pyrimidine derivatives, compounds structurally related to 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol were evaluated for their antiproliferative effects on cancer cell lines. The results indicated that modifications leading to increased lipophilicity improved cellular uptake and efficacy against breast cancer cell lines (e.g., MCF7) with IC50_{50} values in the low micromolar range .

Further research into the mechanism of action revealed that similar compounds induce apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses showing altered cell cycle distributions upon treatment with related pyrimidine derivatives .

Q & A

Q. Key Reaction Parameters

ReagentSolventTemperatureTimeYield
Formaldehyde/NaOHEthanol60°C4 h86%
Piperazine derivativeDMFRT12 h75%

How can the crystal structure and conformational dynamics of this compound be resolved?

Basic Research Question
Use single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software for refinement :

  • Data Collection : Cool crystals to 100 K, use Mo-Kα radiation (λ = 0.71073 Å), and collect reflections (e.g., 2θ range: 3–52°).
  • Structure Solution : Analyze unit cell parameters (e.g., a=10.21a = 10.21 Å, b=12.45b = 12.45 Å, c=14.30c = 14.30 Å$) and hydrogen bonding networks. Validate with R-factor (<0.05) .

Advanced Tip : For polymorphic forms (e.g., solvates), employ powder XRD (PXRD) and differential scanning calorimetry (DSC) to assess stability .

What experimental designs are optimal for evaluating its biological activity in antimicrobial or anticancer studies?

Advanced Research Question

  • In Vitro Assays :
    • Antibacterial : Test against Staphylococcus aureus and Escherichia coli using broth microdilution (MIC ≤ 25 µg/mL) .
    • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., cisplatin) .
  • Mechanistic Studies : Combine with flow cytometry to assess apoptosis (Annexin V/PI staining) or Western blotting for protein target validation (e.g., caspase-3 activation) .

How can contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values) be systematically addressed?

Advanced Research Question

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, 48 h incubation).
  • Structural Analogues : Compare bioactivity of derivatives (e.g., substituting piperazine with morpholine) to identify SAR trends .
  • Data Reproducibility : Use orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) and report statistical significance (p < 0.05) .

What computational strategies predict target interactions and binding affinity for this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase II). Validate with co-crystallization data .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • QSAR Models : Train on datasets of pyrimidine derivatives to predict logP, solubility, and toxicity .

How can researchers analyze and mitigate synthetic byproducts or impurities?

Advanced Research Question

  • HPLC-PDA : Use a C18 column (4.6 × 250 mm) with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5–95% over 30 min). Detect impurities at 254 nm .
  • LC-MS/MS : Identify byproducts (e.g., unreacted piperazine) via exact mass (e.g., m/z 113.0841 for C4_4H10_{10}N2_2) and fragment patterns .

What are best practices for stability testing under varying storage conditions?

Basic Research Question

  • Accelerated Stability : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (purity >95%) .
  • Photostability : Expose to UV light (320–400 nm) for 48 h. Use amber glass vials to prevent photolysis .

How to design SAR studies to enhance selectivity for kinase targets?

Advanced Research Question

  • Scaffold Modification : Introduce substituents at the 5-OH position (e.g., acetyl or sulfonyl groups) to modulate hydrogen bonding .
  • Enzymatic Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo assays. Prioritize derivatives with >10-fold selectivity .

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